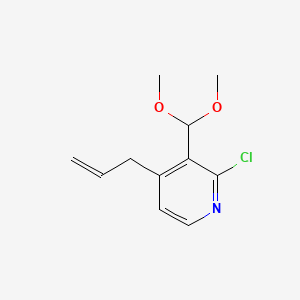
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Allyl-2-chloro-3-(dimethoxymethyl)pyridine is a chemical compound with the empirical formula C11H14ClNO2 . It has a molecular weight of 227.69 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of this compound is COC(OC)c1c(Cl)nccc1CC=C . The InChI key is ACMZFZNXZXPSLQ-UHFFFAOYSA-N . These strings provide a way to represent the molecule’s structure using text.Physical And Chemical Properties Analysis
This compound is a solid compound . More detailed physical and chemical properties are not available in the resources I have access to.Applications De Recherche Scientifique
π-Allylic Palladium(II) Complexes Reactions
- Research demonstrates that π-allylic palladium(II) complexes, when reacting with pyridine derivatives, form terminal-carbon-bonded complexes, which are stable and show distinctive bonding characteristics. This finding is crucial in understanding the nature of such complexes and their potential applications in catalysis and organic synthesis (Baba, Sobata, Ogura, & Kawaguchi, 1974).
Synthesis of Macrocyclic Antibiotics
- The compound 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile is a precursor in the synthesis of macrocyclic antibiotics like GE 2270 A. This research highlights a method for converting this compound into a complex pyridine derivative, essential for the total synthesis of certain antibiotics (Okumura, Saito, Shin, Umemura, & Yoshimura, 1998).
Ligand Exchange in Unsymmetrical Dimethylgold(III) Complexes
- Studies on the nature of solutions involving dimethylgold chloride and pyridine show significant insights into the ligand exchange behavior in unsymmetrical dimethylgold(III) complexes. This research provides valuable information for the field of organometallic chemistry, particularly in understanding the behavior of gold complexes in different solvents (Hagnauer, Stocco, & Tobias, 1972).
Cationic AgI(PNPtBu) Species and Transmetalating Properties
- A study focusing on the synthesis of cationic AgI(PNPtBu) species reveals its potent transmetalating properties toward gold and palladium. This discovery has significant implications in the field of organometallics, particularly in the synthesis of Pd-alkyl species and their reactivity compared to PCPtBu analogues (Vlugt, Siegler, Janssen, Vogt, & Spek, 2009).
Ortho-Lithiation of Halopyridines
- Research on the ortho-lithiation of halopyridines like chloropyridine leads to the formation of ortho-disubstituted pyridines. This process is crucial for synthesizing diverse pyridine derivatives, which are important in various chemical syntheses (Gribble & Saulnier, 1993).
Enantioselective Synthesis of 4-(Dimethylamino)pyridines
- The enantioselective synthesis of specific 4-(dimethylamino)pyridines through a combination of chemical oxidation and enzymatic reduction has been studied. This approach is significant for asymmetric catalysis, especially in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Pyridine-2-Carbaldimines Reactions
- The reactions of pyridine-2-carbaldimines with chloro-bridged palladium(II) and platinum(II) 2-methylallyl dimers show the formation of cationic complexes. This research provides insights into the stability and solution behavior of these complexes, essential in understanding their potential applications in catalysis and chemical synthesis (Crociani, Di Bianca, Giovenco, & Boschi, 1987).
Propriétés
IUPAC Name |
2-chloro-3-(dimethoxymethyl)-4-prop-2-enylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-5-8-6-7-13-10(12)9(8)11(14-2)15-3/h4,6-7,11H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMZFZNXZXPSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=CN=C1Cl)CC=C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201207738 |
Source


|
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1186310-69-9 |
Source


|
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186310-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-(dimethoxymethyl)-4-(2-propen-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201207738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Alphar,betar)-6-bromo-alpha-[2-(dimethylamino)ethyl]-2-methoxy-alpha-1-naphthalenyl-beta-phenyl-3-quinolineethanol](/img/structure/B571565.png)
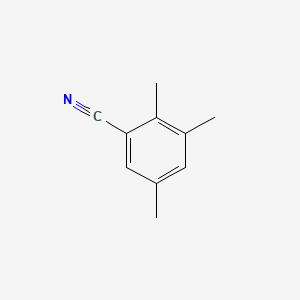

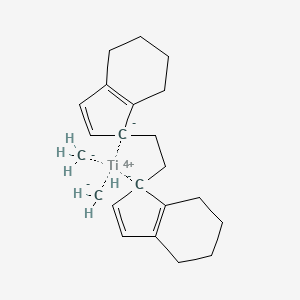
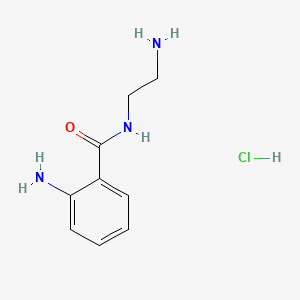

![8-Amino-5-oxo-2,3,5,6-tetrahydroimidazo[1,2-c]pyrimidine-7-carboxylic acid](/img/structure/B571577.png)


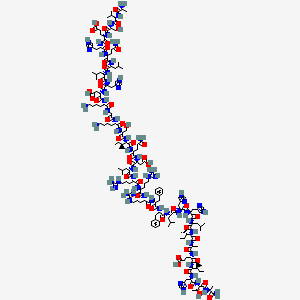
![Tricyclo[3.2.1.0~2,7~]octane-2-carboxylic acid](/img/structure/B571585.png)
![4,7,7-Trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B571586.png)
![1-(2-Ethylhexyl)-4-[2-[4-(2-ethylhexyl)phenyl]ethynyl]benzene](/img/structure/B571588.png)